Tralopyril

概要

説明

Tralopyril is the active substance of the proinsecticide chlorfenapyr. It has a role as an acaricide, an insecticide, molluscicide, and an antifouling biocide . It is used to control pests such as spider mites, caterpillars, thrips, fungus gnats, and various public health applications including termites, cockroaches, ants, bedbugs, flies, and spiders .

Molecular Structure Analysis

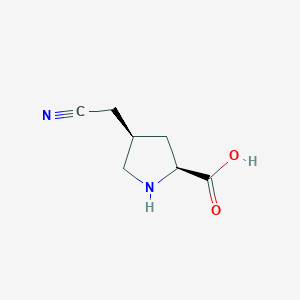

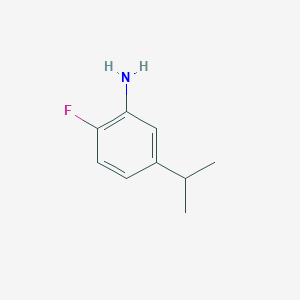

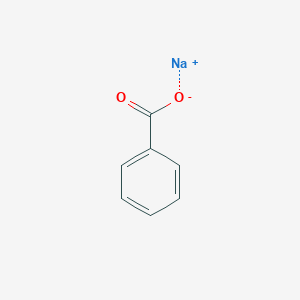

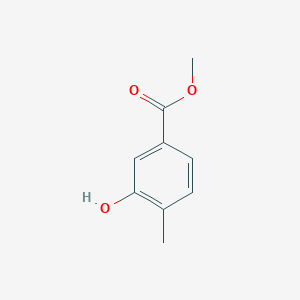

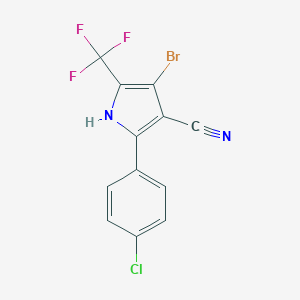

Tralopyril has a molecular formula of C₁₂H₅BrClF₃N₂ . It is a pyrrole resulting from the N-dealkylation of the ethoxymethyl group of chlorfenapyr .

Physical And Chemical Properties Analysis

Tralopyril is a beige to slightly brown powder . It has a molecular weight of 349.53 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are provided by ChemSpider .

科学的研究の応用

Antifouling Coatings in Marine Environments

Tralopyril is widely used in antifouling (AF) coatings to prevent marine organisms from attaching to submerged structures like ship hulls and buoys . These coatings are crucial for maintaining the integrity and efficiency of marine vessels and infrastructure. However, the toxicity of Tralopyril in marine environments has raised concerns, prompting research into safer alternatives .

Human Retinal Cells Research

In medical research, Tralopyril’s effects on human retinal pigment epithelial cell lines have been studied. Researchers have investigated how Tralopyril influences the cellular lipidome, which can affect cell death, membrane modeling, lipid storage, and oxidative stress . This research is significant for understanding the potential human health impacts of Tralopyril exposure.

Agricultural Pest Management

Tralopyril derivatives have been explored for their phytotoxicity and phloem mobility , which are important for the systemic action of insecticides in plants . Enhancing phloem mobility can improve the efficacy of Tralopyril against pests hidden in non-exposed plant parts, such as roots and leaf deformations .

Dietary Risk Assessment in Crops

Studies have been conducted to assess the risk of Tralopyril residues in crops. The development of sensitive methods to detect Tralopyril in various agricultural products is essential for ensuring food safety and managing long-term dietary risks .

Biotechnology Research

In biotechnology, Tralopyril is being vectorized to improve its insecticidal activity and phloem mobility. Research includes designing conjugates by introducing different moieties to Tralopyril, which could lead to the development of new systemic pro-insecticides .

Material Science

Tralopyril’s role in material science primarily revolves around its application in antifouling coatings. The search for materials that can effectively prevent biofouling without causing environmental harm is an ongoing challenge in this field .

Safety And Hazards

将来の方向性

While Tralopyril is effective as an antifouling agent, its toxicity to marine environments is a concern . Therefore, there is a need for new efficient antifouling compounds that do not cause harm to non-target organisms and humans . A study has shown that a triazolyl glycosylated chalcone did not affect cell viability at low concentrations, unlike Tralopyril . This suggests that nature-inspired compounds could be a promising direction for future research .

特性

IUPAC Name |

4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5BrClF3N2/c13-9-8(5-18)10(19-11(9)12(15,16)17)6-1-3-7(14)4-2-6/h1-4,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFIRYXKTXAHAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=C(N2)C(F)(F)F)Br)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5BrClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041503 | |

| Record name | Tralopyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tralopyril | |

CAS RN |

122454-29-9 | |

| Record name | Tralopyril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122454-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tralopyril [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122454299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tralopyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRALOPYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEC6MCY7QB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。